
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of cyclobutane carboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with similar structures, highlighting the importance of accurate identification and differentiation among isomers and derivatives. For example, the synthesis and analytical characterization of research chemicals, including detailed analyses using chromatographic, spectroscopic, and mass spectrometric techniques, shed light on the complexity of synthesizing and identifying novel compounds accurately (McLaughlin et al., 2016).
Pharmacological Activity Studies
The pharmacological activities of compounds structurally related to N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide remain largely unexplored, with studies indicating the need for further research to understand their potential effects. The presence of specific structural motifs, such as pyrazole rings, in related compounds suggests a potential for bioactivity that warrants further investigation (Franz et al., 2017).
Analytical and Structural Elucidation
The accurate structural elucidation of compounds using techniques such as NMR and mass spectrometry is crucial for advancing scientific understanding and ensuring the safe use of new chemical entities. Studies on similar compounds emphasize the importance of comprehensive analytical characterization to confirm molecular structures, which is essential for further research and application development (Girreser et al., 2016).
Novel Kinase Inhibitors
Research into similar compounds has led to the discovery of novel kinase inhibitors with potential therapeutic applications. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating the potential of structurally related compounds for targeted therapy in oncology (Schroeder et al., 2009).
Antimicrobial and Antifungal Studies
The synthesis and evaluation of compounds with similar structures for antimicrobial and antifungal activities highlight the potential for developing new therapeutic agents. Studies have shown that certain derivatives possess significant in vitro antimicrobial potency, suggesting that further exploration of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide and related compounds could lead to the discovery of new antimicrobial drugs (Desai et al., 2013).
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-6-1-3-12(9-14)10-15(21-8-7-19-17(21)23)11-20-16(22)13-4-2-5-13/h1,3,6,9,13,15H,2,4-5,7-8,10-11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAXUMKEGOYQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


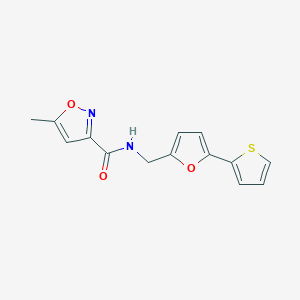
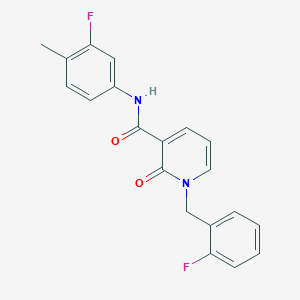
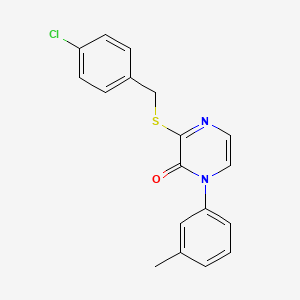
![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
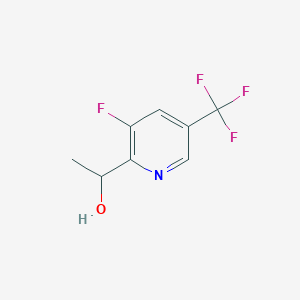
![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

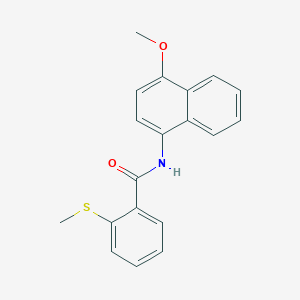
![N-Cyclopentyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2699214.png)
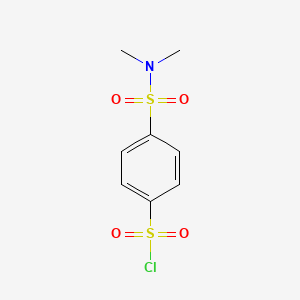
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2699219.png)
